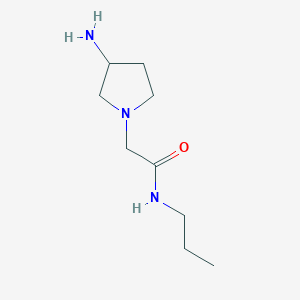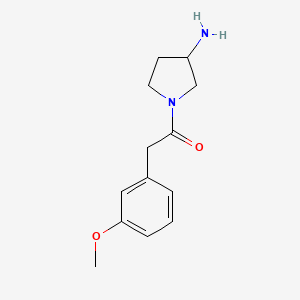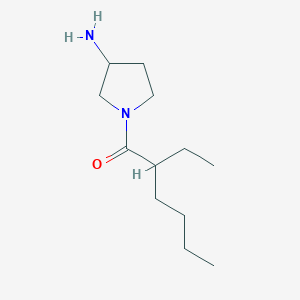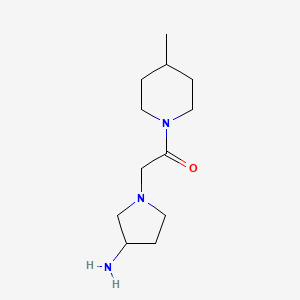
2-(3-aminopyrrolidin-1-yl)-N-propylacetamide
説明
The compound “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” is a derivative of pyrrolidine . Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . It’s a colorless liquid that is miscible with water and most organic solvents .
Synthesis Analysis
While specific synthesis methods for “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” are not available, pyrrolidine derivatives can be synthesized through various methods . One common method involves ring construction from different cyclic or acyclic precursors . Another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 3-aminopyrrolidin-1-yl group suggests the presence of an amine group on the third carbon of the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” would likely be influenced by the presence of the amine and acetamide groups . These functional groups can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” would be influenced by its molecular structure. For instance, pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .科学的研究の応用
Drug Development and Synthesis
The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore pharmacophore space because of its sp3-hybridization. This characteristic allows for the creation of drugs with specific target selectivity. The compound can be utilized in the synthesis of novel drugs that require a pyrrolidine moiety for their biological activity. Its structure can contribute to the stereochemistry of the molecule, influencing its interaction with biological targets .
Enantiomeric Analysis of NSAIDs
Nonsteroidal anti-inflammatory drugs (NSAIDs) often exist as chiral molecules, and their enantiomers can exhibit varied pharmacological effects. The subject compound can be employed in the enantiomeric analysis of NSAIDs, providing insights into their pharmacokinetics and pharmacodynamics. This analysis is essential for drug design, optimization, and personalized medicine, ensuring improved therapeutic outcomes and patient safety .
Antiviral Research
Pyrrolidine derivatives have shown potential in inhibiting RNA-dependent RNA polymerase (RdRp) of viruses like norovirus. “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” could be investigated for its antiviral properties, particularly in the design of compounds targeting viral replication mechanisms. This research could lead to the development of new antiviral drugs .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the creation of stereoselective compounds, which are crucial in the development of drugs with specific enantiomeric configurations. The compound can be used to synthesize stereoselective molecules that can interact with enantioselective proteins, leading to a different biological profile of drug candidates .
Three-Dimensional Molecular Design
Due to the non-planarity of the pyrrolidine ring, compounds like “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” can increase three-dimensional (3D) coverage in molecular design. This feature is beneficial in creating molecules that can better interact with biological targets, enhancing drug efficacy and selectivity .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-4-11-9(13)7-12-5-3-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJKPSJZNMXZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-propylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)




![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)
![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)
![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)